molecular formula C9H11NO3 B1588921 L-4-Hydroxyphenyl-3,5-d2-alanine CAS No. 30811-19-9

L-4-Hydroxyphenyl-3,5-d2-alanine

Cat. No. B1588921
CAS RN: 30811-19-9
M. Wt: 183.2 g/mol
InChI Key: OUYCCCASQSFEME-ZQCIBQAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-4-Hydroxyphenyl-3,5-d2-alanine (L-4-HPA) is a synthetic amino acid that has been used for a variety of scientific research applications. It is a derivative of the naturally occurring amino acid alanine, and has been found to be a useful tool for studying the structure and function of proteins and other biological molecules. L-4-HPA is also used as a substrate for enzyme-catalyzed reactions, and has been used in the synthesis of various pharmaceuticals and other compounds.

Scientific Research Applications

1. Biochemistry and Microbiology

L-Alanine:4,5-dioxovalerate aminotransferase, an enzyme from Clostridium tetanomorphum, catalyzes the transamination between alanine and 4,5-dioxovalerate. This process yields delta-aminolevulinate and pyruvate, crucial for biological processes in this microorganism (Bajkowski & Friedmann, 1982).

2. Crystallography

The crystal structure of D,L-(2-hydroxyphenyl)-alanine has been analyzed through X-ray methods. This research is vital for understanding the molecular arrangement and properties of such compounds (Mostad, Romming, & Tressum, 1975).

3. Polymer Science

In the study of self-assembling block copolymers containing bioadhesive end groups, 3,4-Dihydroxyphenyl-L-alanine (DOPA) has been shown to play a significant role. DOPA-modified copolymers exhibit unique properties such as sol-gel transitions and increased bioadhesion, useful in biomedical applications (Huang, Lee, Ingram, & Messersmith, 2002).

4. Pharmacology and Drug Development

Research into the synthesis of optically pure L-3(2-hydroxyphenyl) alanine, an analog of the compound , has contributed to the development of stereocontrolled processes in pharmacology (Cao, 1995).

5. Environmental Science

Studies on the role of catechol structure in the adsorption and transformation reactions of L-DOPA in soils have provided insights into how certain compounds interact with the environment, affecting soil chemistry and plant growth (Furubayashi, Hiradate, & Fujii, 2007).

Mechanism of Action

Target of Action

L-Tyrosine-d2-1, also known as L-4-Hydroxyphenyl-3,5-d2-alanine or (2S)-2-amino-3-(3,5-dideuterio-4-hydroxyphenyl)propanoic acid, is a deuterium-labeled form of L-Tyrosine . L-Tyrosine is a non-essential amino acid that plays a crucial role in the synthesis of proteins in the body . The primary targets of L-Tyrosine-d2-1 are the same as those of L-Tyrosine, which include enzymes, thyroid hormones, and melanin . It also plays a significant role in communication between nerve cells .

Mode of Action

The mode of action of L-Tyrosine-d2-1 is similar to that of L-Tyrosine. It acts as a precursor in the synthesis of neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Biochemical Pathways

L-Tyrosine-d2-1 is involved in various biochemical pathways. It is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Tyrosine-derived metabolites, tocopherols, plastoquinone, and ubiquinone are essential to plant survival . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants .

Pharmacokinetics

The pharmacokinetics of L-Tyrosine-d2-1 is expected to be similar to that of L-Tyrosine. In general, L-Tyrosine is known to have good gastrointestinal absorption and is orally bioavailable .

Result of Action

The molecular and cellular effects of L-Tyrosine-d2-1 are likely to be similar to those of L-Tyrosine. For instance, L-Tyrosine helps in the production of enzymes, thyroid hormones, and melanin, and aids in communication between nerve cells . It also plays a role in suppressing translesion DNA synthesis in epithelial ovarian cancer cells under chemotherapy .

properties

IUPAC Name

(2S)-2-amino-3-(3,5-dideuterio-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-ZQCIBQAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1O)[2H])C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473726
Record name L-4-Hydroxyphenyl-3,5-d2-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30811-19-9
Record name L-4-Hydroxyphenyl-3,5-d2-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30811-19-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-4-Hydroxyphenyl-3,5-d2-alanine
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L-4-Hydroxyphenyl-3,5-d2-alanine
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Reactant of Route 5
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Reactant of Route 6
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